2-Hydroxyethyl thiadiazol-2-yl amine
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Overview
Description
2-Hydroxyethyl thiadiazol-2-yl amine is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both hydroxyl and amine functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl thiadiazol-2-yl amine typically involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative. One common method includes the reaction of thiosemicarbazide with ethyl cyanoacetate in the presence of a dehydrating agent such as phosphorus pentoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclodehydration to yield the target thiadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl thiadiazol-2-yl amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hydroxyethyl thiadiazol-2-yl amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl thiadiazol-2-yl amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death .
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thidiazuron: A thiadiazole derivative known for its plant growth-regulating properties.
Uniqueness: 2-Hydroxyethyl thiadiazol-2-yl amine is unique due to the presence of both hydroxyl and amine functional groups, which enhance its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C4H7N3OS |
---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylamino)ethanol |
InChI |
InChI=1S/C4H7N3OS/c8-2-1-5-4-7-6-3-9-4/h3,8H,1-2H2,(H,5,7) |
InChI Key |
CONSCMJEZHAZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NCCO |
Origin of Product |
United States |
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